molecular formula C32H25N3Na2O9S3 B3430115 Marine Blue V CAS No. 8004-91-9

Marine Blue V

Cat. No.: B3430115
CAS No.: 8004-91-9
M. Wt: 737.7 g/mol
InChI Key: XOSXWYQMOYSSKB-UHFFFAOYSA-L
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Description

Marine Blue V is a synthetic dye belonging to the class of triarylmethane dyes. It is widely used in various industries due to its vibrant blue color and stability. This compound is known for its applications in textile dyeing, biological staining, and as a pH indicator.

Preparation Methods

Marine Blue V is primarily synthesized through the condensation reaction of aniline and aldehyde organic compounds. A common method involves the condensation of aniline with butyraldehyde or valeraldehyde . The reaction typically occurs under acidic conditions, with the presence of a catalyst to facilitate the process. Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the dye.

Chemical Reactions Analysis

Marine Blue V undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and acids or bases for protonation and deprotonation. The major products formed from these reactions vary based on the specific conditions but generally include different oxidation states and substituted derivatives of the dye.

Scientific Research Applications

Marine Blue V has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Marine Blue V involves its ability to bind to specific molecular targets and pathways. In biological systems, the dye interacts with cellular components, allowing it to stain specific structures. The binding is often facilitated by electrostatic interactions and hydrogen bonding. In chemical applications, the dye’s color change in response to pH variations is due to the protonation and deprotonation of its functional groups .

Comparison with Similar Compounds

Marine Blue V is compared with other similar compounds such as Patent Blue V and Methylene Blue. While all these dyes share the characteristic of being blue and are used in staining and dyeing applications, this compound is unique in its specific chemical structure and properties. For instance:

This compound stands out due to its stability, vibrant color, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.

Properties

IUPAC Name

disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfonatophenyl)azaniumylidenecyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSXWYQMOYSSKB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=[NH+]C3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3Na2O9S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS]
Record name C.I. Acid Blue 22
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CAS No.

28631-66-5
Record name Benzenesulfonic acid, aminomethyl[[4-[(sulfophenyl)amino]phenyl][4-[(sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydrogen aminomethyl[[4-[(sulphonatophenyl)amino]phenyl][4-[(sulphonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulphonate
Source European Chemicals Agency (ECHA)
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Record name ACID BLUE 22
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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